SNAP-8 is classified as a bioactive peptide and is derived from the sequence of SNAP-25, a protein involved in the synaptic transmission process. It is synthesized through solid-phase peptide synthesis, which allows for precise control over the amino acid sequence and structure . The compound is recognized for its safety profile and effectiveness, making it a preferred ingredient in high-end cosmetic products aimed at anti-aging .
The synthesis of SNAP-8 involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a solid support resin, where each amino acid is coupled under controlled conditions. The process typically follows these steps:
The final product is characterized by its molecular weight of approximately 1075.157 g/mol and a specific molecular formula of C₄₁H₇₀N₁₆O₁₆S .
SNAP-8's structure consists of seven amino acids with an N-acetyl modification at the N-terminus. The amino acid sequence includes glutamic acid, methionine, arginine, and alanine among others, which contribute to its functional properties. The molecular structure can be represented as follows:
The structural configuration plays a crucial role in its ability to interact with the SNARE complex, mimicking SNAP-25 .
SNAP-8 does not undergo typical chemical reactions like small molecules; instead, it functions through biochemical interactions within biological systems. Its primary mechanism involves competition with SNAP-25 for binding sites within the SNARE complex, thereby modulating neurotransmitter release without permanently blocking it.
This reversible interaction allows for muscle relaxation without the complete paralysis associated with botulinum toxin applications. The efficacy of SNAP-8 has been noted in various studies that measure its impact on wrinkle depth reduction through both in vitro and in vivo methodologies .
SNAP-8 acts by mimicking the N-terminal region of SNAP-25, which is integral to the formation of the SNARE complex responsible for neurotransmitter release at synapses. By competing with SNAP-25 for binding sites within this complex, SNAP-8 destabilizes its formation:
Studies indicate that SNAP-8 can reduce wrinkle depth by up to 63% within 30 days when applied regularly .
SNAP-8 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a cosmetic ingredient, allowing for deep penetration into skin layers while maintaining stability during formulation processes .
SNAP-8 is primarily used in cosmetic formulations aimed at anti-aging and wrinkle reduction. Its applications include:
The peptide's safety profile makes it suitable for use in non-invasive cosmetic procedures as an alternative to botulinum toxin injections . Its effectiveness has been supported by various clinical studies demonstrating significant improvements in skin appearance with regular use.
The SNARE complex is a four-helical bundle essential for synaptic vesicle docking and fusion. It comprises synaptobrevin (VAMP) on the vesicle membrane, syntaxin-1 on the presynaptic membrane, and SNAP-25, which contributes two α-helices and bridges the other proteins [3] [6]. SNAP-8 exerts its effects by competitively binding to syntaxin and synaptobrevin, occupying the sites normally reserved for the N-terminal domain of SNAP-25. This binding sterically hinders the formation of a functional SNARE complex [3] [8].
Biophysical studies reveal that SNAP-8 mimics the N-terminal sequence of SNAP-25 (residues 1-8), allowing it to bind syntaxin with high affinity (Kd ≈ 0.8 µM) and synaptobrevin with moderate affinity (Kd ≈ 2.3 µM) [3]. This interaction destabilizes the initial SNAREpin assembly, preventing the zippering process that brings vesicular and presynaptic membranes into proximity. Consequently, the energy barrier for vesicle fusion increases, reducing the probability of neurotransmitter release [4] [8].
Table 1: Competitive Binding Affinity of SNAP-8 vs. SNAP-25 Domains
| Target Protein | SNAP-25 Binding Region | SNAP-8 Binding Affinity (Kd) | Inhibition Efficacy |
|---|---|---|---|
| Syntaxin-1 | N-terminal α-helix (1-83) | 0.8 µM | 85% ± 3% |
| Synaptobrevin | C-terminal α-helix (134-206) | 2.3 µM | 67% ± 5% |
| SNARE Complex | Full four-helix bundle | N/A | 72% ± 4% |
Compared to its precursor peptide Argireline (Acetyl Hexapeptide-3), SNAP-8 demonstrates 30% higher potency in SNARE complex disruption due to its extended amino acid sequence (Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2), which enhances structural complementarity with syntaxin-synaptobrevin interfaces [8] [10].
SNAP-8's competitive binding directly impairs the kinetics of synaptic vesicle fusion. In vitro electrophysiological studies on cerebellar granule cells demonstrate that SNAP-8 analogs reduce the frequency of miniature excitatory postsynaptic currents (mEPSCs) by 35-45%, indicating suppressed spontaneous neurotransmitter release [4]. This occurs because incomplete SNARE complexes fail to overcome electrostatic repulsion between vesicular and presynaptic membranes, stalling vesicles in a "docked but unprimed" state [9].
Crucially, SNAP-8 specifically attenuates acetylcholine (ACh) exocytosis at the neuromuscular junction. By occupying binding sites on the SNARE machinery, SNAP-8 disrupts the Ca2+-triggered fusion pore opening mediated by synaptotagmin-SNARE interactions [3] [4]. Kinetic analyses show a delay in fusion initiation (tfusion increased by 2.7-fold) and a 63% reduction in quantal ACh release within 5 ms of stimulation [7]. This translates to weaker and less frequent contractions in underlying facial muscles, gradually softening dynamic wrinkles.
Table 2: Impact of SNAP-8 on Synaptic Vesicle Fusion Parameters
| Parameter | Control | SNAP-8 Treated | Change |
|---|---|---|---|
| mEPSC Frequency | 1.94 ± 0.26 Hz | 0.45 ± 0.10 Hz | ↓ 77% |
| Readily Releasable Pool Size | 19.3 × 10⁴ pA·ms | 12.0 × 10⁴ pA·ms | ↓ 38% |
| Fusion Delay (tfusion) | 0.8 ms | 2.2 ms | ↑ 175% |
| Acetylcholine Release (5 ms) | 100% | 37% | ↓ 63% |
Clinical corollary studies using silicon skin replicas confirm a mean wrinkle depth reduction of 34.98% after 4 weeks of topical 10% SNAP-8 application, with peak efficacy reaching 63.13% in periocular regions. This outperforms Argireline (27.05% reduction) due to SNAP-8’s superior SNARE occupancy [8].
SNAP-8’s efficacy hinges on its structural homology to the N-terminus of SNAP-25. Wild-type SNAP-25 contains two α-helical domains connected by a palmitoylated linker: an N-terminal helix (residues 11-82) binding syntaxin and a C-terminal helix (residues 141-203) binding synaptobrevin [6] [9]. SNAP-8 (Acetyl Octapeptide-3) replicates residues 1-8 of SNAP-25’s N-terminus, incorporating a two-amino-acid extension (Ala-Asp) absent in Argireline [3] [10]. This design enables high-fidelity molecular mimicry with three functional consequences:
Table 3: Structural and Functional Comparison of SNAP-25 vs. SNAP-8
| Characteristic | SNAP-25 | SNAP-8 | Functional Implication |
|---|---|---|---|
| Primary Structure | 206 amino acids | Ac-Glu-Glu-Met-Gln-Arg-Arg-Ala-Asp-NH2 | Targeted mimicry of N-terminus |
| Key Domains | N-helix, Linker, C-helix | N-terminal octapeptide | Selective SNARE disruption |
| Membrane Association | Palmitoylation-dependent | Diffusion-dependent | Rapid cytosolic accessibility |
| SNARE Binding Regions | Syntaxin (N-helix), Synaptobrevin (C-helix) | Syntaxin/Synaptobrevin interface | Competitive inhibition |
| Binding Half-life (Syntaxin) | 120 ms | 210 ms | Prolonged inhibitory effect |
This mimicry is evolutionarily conserved; experiments with rat-derived SNARE proteins show 89% sequence homology in SNAP-8 binding regions, explaining its cross-species efficacy [3] [6]. Notably, SNAP-8’s acetylated N-terminus resists proteolytic degradation, enhancing its bioavailability in dermal applications [10].
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 17869-27-1
CAS No.: 64918-85-0
CAS No.: 51800-34-1